3-Fluoro-5-(trifluoromethyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYXZWSOWQPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345582 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188815-30-7 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 3 Fluoro 5 Trifluoromethyl Benzaldehyde
Established Synthetic Routes
The conversion of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol to 3-Fluoro-5-(trifluoromethyl)benzaldehyde is a critical step in its synthesis. This transformation is predominantly accomplished through oxidation reactions. Additionally, direct fluorination of benzaldehyde (B42025) derivatives represents an alternative, albeit less common, approach.
Oxidation Reactions for Aldehyde Formation
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the preparation of this compound, the oxidation of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol is the most direct and widely employed method. Several oxidizing agents and reaction conditions have been developed to achieve this conversion efficiently and selectively.
The selective oxidation of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. libretexts.orgresearchgate.netorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring can influence the reactivity of the benzylic alcohol, necessitating carefully chosen reaction conditions.
Pyridinium Chlorochromate (PCC) is a well-established and versatile oxidizing agent for the conversion of primary alcohols to aldehydes. libretexts.orgresearchgate.netorganic-chemistry.orgmasterorganicchemistry.com It is known for its mildness and selectivity, which minimizes the risk of over-oxidation. libretexts.org The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM), at room temperature. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com The general procedure involves the addition of the alcohol to a suspension of PCC in the solvent. organic-chemistry.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired aldehyde. The solid byproducts can be removed by filtration, often through a pad of celite or silica (B1680970) gel. organic-chemistry.org
Manganese Dioxide (MnO₂) is another effective reagent for the selective oxidation of benzylic and allylic alcohols. bohrium.commdma.ch Activated MnO₂ is a heterogeneous oxidant, and the reaction is typically performed by stirring the alcohol with an excess of the reagent in an inert organic solvent like dichloromethane or chloroform. mdma.ch The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the aldehyde. One of the advantages of using MnO₂ is the ease of work-up, as the solid manganese byproducts can be simply filtered off. mdma.ch Studies on the oxidation of benzyl (B1604629) alcohol with different crystalline phases of MnO₂ have shown that the catalytic activity can be influenced by the material's structure. bohrium.com
Below is a representative table summarizing the oxidation of benzyl alcohols to benzaldehydes using PCC and MnO₂.
| Oxidizing Agent | Substrate | Solvent | Temperature | Yield (%) | Reference |
| Pyridinium Chlorochromate (PCC) | Primary Benzyl Alcohols | Dichloromethane | Room Temperature | High | organic-chemistry.org |
| Manganese Dioxide (MnO₂) | Benzyl Alcohol | Chloroform | 60 °C | High | mdma.ch |
An efficient and environmentally friendly method for the oxidation of alcohols involves the use of sodium hypochlorite (B82951) (NaOCl) in the presence of a catalytic amount of a nitroxyl (B88944) radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), and a co-catalyst. A specific procedure has been detailed for the oxidation of 3-(trifluoromethyl)benzyl alcohol, a close analog of the target substrate. chemicalbook.com
This method utilizes a combination of sodium hypochlorite solution, potassium carbonate (K₂CO₃), and cyanuric acid in ethyl acetate. The reaction is carried out at a controlled temperature of 0-10 °C with the pH maintained at or above 12. chemicalbook.com Potassium carbonate acts as a base, and cyanuric acid is believed to play a role in the catalytic cycle. The reaction proceeds to completion over several hours, and the product is then extracted and purified. This method offers a greener alternative to chromium-based oxidants. chemicalbook.com
The general procedure involves adding the alcohol to a mixture of potassium carbonate and cyanuric acid in ethyl acetate, followed by the addition of the nitroxyl radical catalyst and the sodium hypochlorite solution at a low temperature. chemicalbook.com
Table of Reagents and Conditions for Hypochlorite Oxidation:
| Substrate | Oxidizing System | Solvent | Temperature | pH | Reaction Time | Yield (%) | Reference |
| 3-(Trifluoromethyl)benzyl alcohol | NaOCl / TEMPO / K₂CO₃ / Cyanuric Acid | Ethyl Acetate | 0 - 10 °C | ≥ 12 | 5 h | 98 | chemicalbook.com |
Beyond PCC and MnO₂, other oxidative systems have been developed for the conversion of benzyl alcohols to benzaldehydes. These include methods utilizing other chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) in the Swern and related oxidations, and hypervalent iodine compounds. Catalytic aerobic oxidation, employing a metal catalyst and molecular oxygen as the terminal oxidant, represents a particularly green and sustainable approach. While specific examples for 3-Fluoro-5-(trifluoromethyl)benzyl alcohol are not extensively documented, these general methods are applicable to a wide range of benzyl alcohols and could likely be adapted for this specific transformation.
Oxidation of Corresponding Benzyl Alcohols (e.g., 3-Fluoro-5-(trifluoromethyl)benzyl alcohol)
Direct Fluorination Techniques of Benzaldehyde Derivatives
Direct C-H fluorination of aromatic compounds is a rapidly developing field in organic chemistry, offering a powerful tool for the late-stage introduction of fluorine atoms into complex molecules. beilstein-journals.orgwikipedia.orgbrynmawr.edu This approach could potentially be applied to the synthesis of this compound by direct fluorination of 3-(trifluoromethyl)benzaldehyde (B1294959).
Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly employed for this purpose. beilstein-journals.orgwikipedia.orgbrynmawr.edu These reagents deliver an electrophilic fluorine species ("F+") that can react with electron-rich aromatic rings. The trifluoromethyl group is a deactivating group, which makes the direct electrophilic fluorination of 3-(trifluoromethyl)benzaldehyde challenging. The regioselectivity of the fluorination would also need to be controlled to favor the desired 3-fluoro isomer.
Recent advancements in transition-metal-catalyzed C-H fluorination might offer a more viable route. These methods can often functionalize C-H bonds that are not accessible through traditional electrophilic aromatic substitution. However, the development of a specific catalytic system for the direct and regioselective fluorination of 3-(trifluoromethyl)benzaldehyde to produce the 3-fluoro-5-(trifluoromethyl) isomer remains an area for further research.
Advanced Synthetic Strategies and Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for synthesizing complex molecules, including fluorinated aromatic aldehydes.
The formation of a carbon-fluorine (C-F) bond on an aromatic ring is a challenging transformation. Modern catalytic methods, particularly those employing transition metals, have made significant strides in this area. Palladium-catalyzed cross-coupling reactions are prominent among these approaches. nih.gov
One such strategy involves the fluorination of an aryl triflate or aryl halide precursor. For example, a molecule like 3-bromo-5-(trifluoromethyl)benzonitrile (B1279550) could be subjected to a palladium-catalyzed fluorination. These reactions often use a palladium(0) precatalyst, a specialized phosphine (B1218219) ligand (e.g., biaryl monophosphine ligands), and a fluoride (B91410) source like cesium fluoride (CsF). mit.edu The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) center, followed by halide exchange with the fluoride salt, and concluding with reductive elimination to form the C-F bond and regenerate the catalyst. mit.edu
Table 2: Components of a Typical Palladium-Catalyzed Aromatic Fluorination
| Component | Example/Function |
| Substrate | Aryl triflate or Aryl halide |
| Catalyst | Palladium(0) precatalyst (e.g., [(cinnamyl)PdCl]₂) |
| Ligand | Bulky biaryl monophosphine (e.g., t-BuBrettPhos) |
| Fluoride Source | Cesium Fluoride (CsF) or Silver Fluoride (AgF) |
| Solvent | Toluene or Dioxane |
This table outlines the general components for a Pd-catalyzed fluorination reaction that could be adapted for the synthesis of fluorinated aromatic compounds.
For an achiral molecule like this compound, stereoselectivity is not a consideration for the final product. However, regioselectivity is paramount, as it dictates the precise placement of the substituents on the aromatic ring to achieve the desired 1,3,5-substitution pattern.
The regiochemical outcome of the synthesis is often controlled by the directing effects of the substituents already present on the benzene (B151609) ring during electrophilic aromatic substitution reactions. Both the fluorine atom and the trifluoromethyl group are electron-withdrawing and act as meta-directors. Therefore, in a substrate like trifluoromethylbenzene, an electrophilic substitution reaction (e.g., halogenation) would be directed to the meta-position. Subsequent functional group manipulations could then lead to the target molecule. For instance, the regioselective bromination of trifluoromethylbenzene would yield 3-bromobenzotrifluoride, a precursor that could then be subjected to further reactions to introduce the fluorine and aldehyde functionalities at the correct positions. nih.gov
The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. In the context of synthesizing fluorinated compounds, several advanced strategies align with these principles.
Use of Greener Solvents: Traditional fluorination reactions often use polar aprotic solvents that are toxic and difficult to dispose of. Research into alternative, more environmentally benign solvents, such as ionic liquids or fluorous solvents, is an active area. ijsr.netresearchgate.net Fluorous biphasic systems, for example, can facilitate catalyst recovery and product separation. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical species under mild conditions. mdpi.comresearchgate.net This technology can be applied to trifluoromethylation and other fluorination reactions, often avoiding the need for harsh reagents or high temperatures. vapourtec.com These reactions can be initiated by light, making them more energy-efficient. numberanalytics.com
Electrochemical Fluorination: Electrochemistry offers a reagent-free method for fluorination. numberanalytics.com In electrochemical fluorination, an electric current is used to drive the oxidation of an aromatic substrate in the presence of a fluoride source. numberanalytics.com This technique can avoid the use of hazardous chemical oxidants and allows for precise control over reaction conditions. nih.govakjournals.com The development of safe and cost-effective methods, which may produce only non-toxic salts as byproducts, aligns with the goals of sustainable chemistry. sciencedaily.com
Chemical Reactivity and Transformation Mechanisms of this compound
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the aldehyde, the fluorine atom, and the trifluoromethyl group, all attached to a benzene ring. These features create a unique electronic environment that governs its reactivity in a wide range of organic transformations.
Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety
The aldehyde functional group (-CHO) is the primary site of reactivity in this compound. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity is significantly amplified by the strong electron-withdrawing effects of both the fluorine and trifluoromethyl substituents on the aromatic ring. Consequently, the aldehyde is highly susceptible to attack by nucleophiles.
Nucleophilic addition is a characteristic reaction of this compound. A variety of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), cyanide ions, and enolates, readily add to the carbonyl carbon. For instance, the reaction with (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), a source of nucleophilic CF3, in the presence of an initiator like tetrabutylammonium (B224687) fluoride (TBAF), leads to the formation of the corresponding trifluoromethylated alcohol derivative after desilylation. semanticscholar.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated (or silylated) to yield the final alcohol product. semanticscholar.org
Due to the deactivating nature of the fluorine and trifluoromethyl groups, electrophilic aromatic substitution reactions on the benzene ring are generally disfavored. The aldehyde group itself is also a deactivating group and directs incoming electrophiles to the meta position. However, given the substitution pattern, further electrophilic substitution on the ring is synthetically challenging.
Role of Fluorine Substituents in Reaction Kinetics and Selectivity
The fluorine and trifluoromethyl groups exert profound electronic and steric effects that modulate the reaction kinetics and selectivity of this compound.
Reaction Kinetics: Both substituents are strongly electron-withdrawing through inductive effects (-I effect), with the trifluoromethyl group being particularly potent. nih.gov This electron withdrawal enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles and thus increasing the rate of nucleophilic addition reactions. mdpi.com Studies on related fluorinated aromatic compounds have shown that the presence of fluorine can significantly accelerate reaction rates compared to their non-fluorinated analogs. rsc.org
Selectivity: The substitution pattern on the aromatic ring influences the regioselectivity of certain reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions involving related polyfluorinated aromatic compounds, the position of fluorine can direct the incoming nucleophile. beilstein-journals.orgbeilstein-journals.orgnih.gov While the aldehyde itself is not a leaving group, these principles become relevant when considering reactions that might lead to substitution on the ring under specific conditions. In reactions involving the aldehyde, the steric hindrance provided by the ortho-substituents is minimal in this compound, as both fluorine and trifluoromethyl groups are in meta positions relative to the aldehyde. However, their electronic influence is paramount in directing the outcome of reactions such as cycloadditions involving derivatives of this aldehyde. nih.gov
Formation of Derivatives via Condensation Reactions
Condensation reactions provide a straightforward pathway to a diverse range of derivatives starting from this compound. These reactions typically involve the nucleophilic attack of an amine or an active methylene (B1212753) compound on the aldehyde carbonyl, followed by the elimination of a water molecule.
A prominent example is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone or another aldehyde in the presence of a base (like KOH) to form chalcones. acgpubs.org The reaction of this compound with an appropriate acetophenone (B1666503) would yield a fluorinated chalcone (B49325) derivative. The choice of solvent can be critical in these reactions; for instance, using methanol (B129727) with poly-fluorine-substituted benzaldehydes can lead to competing nucleophilic aromatic substitution (SNAr) reactions where a fluorine atom is replaced by a methoxy (B1213986) group. acgpubs.org
Another important class of condensation reactions is the formation of imines or Schiff bases through reaction with primary amines. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate. mdpi.com The equilibrium of this reaction can be influenced by factors such as the solvent's polarity and the electronic nature of the substituents on the benzaldehyde. mdpi.com
| Reagent | Reaction Type | Product Class |
| Primary Amine (R-NH2) | Condensation | Imine (Schiff Base) |
| Acetophenone | Claisen-Schmidt Condensation | Chalcone |
| Hydroxylamine | Condensation | Oxime |
| Hydrazine | Condensation | Hydrazone |
Cyclization Reactions and Heterocyclic Compound Formation
This compound is a valuable building block for the synthesis of various heterocyclic compounds. The aldehyde functionality serves as an electrophilic one-carbon component that can react with difunctional nucleophiles to form rings.
For example, it can participate in tandem SNAr-cyclocondensation strategies for synthesizing fluorinated benzofurans. nih.gov While direct attempts with perfluoro-benzaldehydes in one study were unsuccessful due to cleavage of the carbonyl group, the principle of using a benzaldehyde as a precursor for cyclization is well-established. nih.gov In other systems, similar benzaldehydes are used in reactions like the Biginelli reaction with a β-ketoester and urea (B33335) (or thiourea) to produce dihydropyrimidinones, or in the Friedländer annulation with 2-aminoaryl ketones to synthesize quinolines. The electron-withdrawing substituents on the benzaldehyde can influence the reaction yields and conditions required for these cyclizations.
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a fundamental method for forming carbon-carbon bonds and synthesizing secondary alcohols.
The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new C-C bond. A subsequent aqueous workup protonates the resulting alkoxide to yield the corresponding secondary alcohol.
Reaction with Grignard Reagent:
It is important to note that the preparation and use of Grignard reagents from trifluoromethyl-substituted aryl halides can be hazardous and may require specific procedures, such as low-temperature halogen-magnesium exchange, to avoid dangerous runaway reactions. orgsyn.org
| Organometallic Reagent | Product Type |
| Methylmagnesium bromide | Secondary alcohol (1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol) |
| Phenyllithium | Secondary alcohol ((3-fluoro-5-(trifluoromethyl)phenyl)(phenyl)methanol) |
Redox Reactions
The aldehyde group of this compound can undergo both oxidation and reduction, yielding the corresponding carboxylic acid or alcohol, respectively.
Oxidation: The aldehyde can be oxidized to 3-fluoro-5-(trifluoromethyl)benzoic acid using a variety of common oxidizing agents. Mild oxidants like silver oxide (Tollens' reagent) or stronger ones such as potassium permanganate (B83412) (KMnO4) or chromic acid can effect this transformation. A scalable method for oxidizing a similar compound, 3-(trifluoromethyl)benzyl alcohol to the aldehyde, utilized sodium hypochlorite (NaOCl), highlighting that the choice of oxidant can be tailored for specific synthetic needs. thieme-connect.com
Reduction: Reduction of the aldehyde group to a primary alcohol, (3-fluoro-5-(trifluoromethyl)phenyl)methanol, is readily achieved using reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). NaBH4 is a milder reagent and is often preferred for its selectivity and safer handling.
| Reaction Type | Reagent | Product |
| Oxidation | Potassium Permanganate (KMnO4) | 3-Fluoro-5-(trifluoromethyl)benzoic acid |
| Reduction | Sodium Borohydride (NaBH4) | (3-Fluoro-5-(trifluoromethyl)phenyl)methanol |
Oxidation to 3-Fluoro-5-(trifluoromethyl)benzoic acid
The oxidation of an aldehyde functional group to a carboxylic acid is a common and efficient transformation. ncert.nic.in this compound can be readily oxidized to form 3-Fluoro-5-(trifluoromethyl)benzoic acid. This reaction is typically achieved using strong oxidizing agents.
Common laboratory reagents for the oxidation of aromatic aldehydes include potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), and chromium trioxide (CrO₃). ncert.nic.in The reaction is often carried out in acidic, alkaline, or neutral conditions. For substituted benzaldehydes, oxidation with permanganate, sometimes under phase transfer catalysis (PTC) conditions, can proceed smoothly and with high yields, often exceeding 90%. research-advances.orgresearchgate.net The choice of solvent and reaction conditions can be optimized to ensure efficient conversion. The resulting 3-Fluoro-5-(trifluoromethyl)benzoic acid is a useful building block in the synthesis of active pharmaceutical ingredients, partly due to the lipophilicity conferred by its fluorinated substituents. ossila.com
| Oxidizing Agent | Typical Solvents | General Conditions | Product |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Water, Acetone, Toluene | Can be run in acidic, neutral, or alkaline media; Phase transfer catalysts may be used. ncert.nic.inresearch-advances.orgresearchgate.net | 3-Fluoro-5-(trifluoromethyl)benzoic acid |
| Potassium Dichromate (K₂Cr₂O₇) / Chromium Trioxide (CrO₃) | Aqueous Sulfuric Acid, Acetic Acid | Requires acidic conditions (e.g., Jones reagent). ncert.nic.in |
Reduction to Corresponding Alcohols
The reduction of aldehydes to primary alcohols is a fundamental reaction in organic synthesis. This compound can be reduced to its corresponding primary alcohol, (3-Fluoro-5-(trifluoromethyl)phenyl)methanol. This transformation involves the addition of two hydrogen atoms across the carbonyl double bond. libretexts.org
The most common and effective reagents for this reduction are metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol. libretexts.org LiAlH₄ is a much stronger reducing agent and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Both reagents work by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol. libretexts.org
| Reducing Agent | Typical Solvents | General Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water libretexts.org | Mild conditions, typically at room temperature or below. | (3-Fluoro-5-(trifluoromethyl)phenyl)methanol |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Diethyl Ether, Tetrahydrofuran (THF) | Requires anhydrous conditions; reaction is followed by an aqueous/acidic workup. ncert.nic.in |
Applications of 3 Fluoro 5 Trifluoromethyl Benzaldehyde As a Versatile Chemical Building Block in Advanced Research
Medicinal Chemistry and Pharmaceutical Development
The strategic incorporation of fluorine and trifluoromethyl moieties into drug candidates can profoundly influence their biological activity. 3-Fluoro-5-(trifluoromethyl)benzaldehyde serves as a crucial starting material for the synthesis of a wide array of complex organic molecules with potential applications in medicine.
Chronic inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents remains a significant therapeutic goal. Research has demonstrated that the incorporation of trifluoromethyl groups into various molecular frameworks can lead to potent anti-inflammatory activity. While direct synthesis from this compound is not always explicitly detailed in readily available literature, the synthesis of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones, which have shown significant anti-inflammatory properties, relies on trifluoromethyl-substituted benzaldehydes. tandfonline.comnih.gov These compounds have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the inflammatory response. tandfonline.comnih.gov The synthesis of various trifluoromethyl-containing pyrazole derivatives has also been explored for their potential as anti-inflammatory agents, with some compounds exhibiting significant activity in preclinical models. nih.gov
The fight against cancer is a major focus of modern drug discovery, and this compound has emerged as a valuable tool in the synthesis of novel anti-cancer agents. The trifluoromethyl group is a common feature in many approved and investigational anti-cancer drugs, as it can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic properties.
Lactones are a class of cyclic esters that are found in a variety of natural products and have been shown to possess a wide range of biological activities, including antitumor effects. nih.gov While specific examples of the direct use of this compound in the synthesis of antitumor lactone derivatives are not extensively documented in the readily available scientific literature, the general synthetic strategies for constructing complex lactones often involve the use of aromatic aldehydes. These aldehydes can be incorporated into the lactone scaffold through various carbon-carbon bond-forming reactions, and the resulting aryl-substituted lactones can then be evaluated for their anticancer properties. The unique substitution pattern of this compound makes it an attractive candidate for the synthesis of novel lactone derivatives with potentially enhanced antitumor activity.
A significant application of trifluoromethyl-substituted benzaldehydes, including by extension this compound, is in the synthesis of 3,5-bis(arylidene)-4-piperidones. These compounds have demonstrated promising anti-tumor and anti-inflammatory activities. tandfonline.comnih.govnih.gov A study on a series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones revealed that these compounds could induce apoptosis in hepatoma cells (HepG2) and inhibit the activation of the NF-κB signaling pathway. tandfonline.comnih.gov The synthesis of these compounds involves the condensation of a 4-piperidone with two equivalents of a substituted benzaldehyde (B42025). The specific substitution on the benzaldehyde ring plays a crucial role in the biological activity of the final compound. One of the most potent compounds in the studied series, which contained three trifluoromethyl substituents, exhibited excellent anti-tumor and anti-inflammatory activities. tandfonline.comnih.gov
| Compound | Target | Activity |
| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones | Hepatoma cells (HepG2) | Induction of apoptosis, inhibition of NF-κB activation |
| Compound 16 (three trifluoromethyl substituents) | Hepatoma cells (HepG2) | Potent anti-tumor and anti-inflammatory activities |
The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial and antibacterial agents. The incorporation of fluorine and trifluoromethyl groups into molecular structures has been a successful strategy in the design of potent antimicrobial drugs. For instance, the synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives has yielded compounds with significant activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While this study did not directly utilize this compound, the aldehyde precursor for these pyrazoles was synthesized from a trifluoromethyl-containing starting material, highlighting the importance of this functional group in achieving antibacterial efficacy. nih.gov Similarly, the synthesis of novel chalcones bearing trifluoromethyl and trifluoromethoxy substituents has been explored for their antibacterial and antifungal activities. mdpi.com These examples underscore the potential of this compound as a starting material for the development of new classes of antimicrobial agents.
| Compound Class | Target Organisms | Notable Activity |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (including MRSA) | Growth inhibition, prevention of biofilm formation |
| Trifluoromethyl and trifluoromethoxy substituted chalcones | Gram-positive and Gram-negative bacteria, fungi | Antimicrobial activity against various pathogenic strains |
Antimicrobial and Antibacterial Agents
Activity Against Gram-positive Bacteria
Derivatives synthesized from this compound have demonstrated notable efficacy against Gram-positive bacteria. The unique substitution pattern of the phenyl ring, featuring both a fluorine atom and a trifluoromethyl group, is instrumental in conferring potent antibacterial properties to these synthesized molecules. Research into N-(trifluoromethyl)phenyl substituted pyrazole derivatives, for instance, has yielded compounds with significant inhibitory effects on various Gram-positive strains.
One of the most potent compounds in a studied series, a pyrazole derivative incorporating a bromo and trifluoromethyl-substituted phenyl moiety, exhibited a minimum inhibitory concentration (MIC) of 0.78 μg/mL against three out of five tested Staphylococcus aureus strains. nih.gov This compound also effectively inhibited the growth of Staphylococcus epidermidis and Enterococcus faecium with MIC values of 1.56 μg/mL and 0.78 μg/mL, respectively. nih.gov Similarly, thiosemicarbazides featuring trifluoromethyl-substituted aryl groups have shown promising activity against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov
The data underscores the potential of using this compound as a scaffold to develop new antibacterial agents to combat resistant Gram-positive pathogens.
Interactive Data Table: Antibacterial Activity of Selected Trifluoromethyl-Substituted Derivatives
| Compound Class | Derivative Substitution | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μg/mL |
| Pyrazole | Bromo and trifluoromethylphenyl | S. aureus (3 of 5 strains) | 0.78 |
| Pyrazole | Bromo and trifluoromethylphenyl | S. epidermidis | 1.56 |
| Pyrazole | Bromo and trifluoromethylphenyl | E. faecium | 0.78 |
| Pyrazole | Dichlorophenyl | S. aureus strains | 0.78–1.56 |
| Pyrazole | Dichlorophenyl | B. subtilis | <1.0 |
| Thiosemicarbazide | Trifluoromethylphenyl | MRSA clinical isolates | 7.82–31.25 |
Fluorinated Chalcones with Antibacterial Activity
Fluorinated chalcones, synthesized via Claisen-Schmidt condensation using precursors like this compound, are a class of compounds extensively studied for their biological activities, including antibacterial effects. researchgate.net The incorporation of fluorine and trifluoromethyl groups into the chalcone (B49325) structure is a key strategy for enhancing their pharmacological properties. researchgate.net
Studies have shown that chalcones containing a 3-(3′,5′-bis[trifluoromethyl]phenyl) moiety exhibit remarkable activity against Methicillin-resistant S. aureus (MRSA), with MIC values between 25–50 µg/mL. researchgate.net The antibacterial potency of these chalcones is influenced by the substitution pattern on their aromatic rings. nih.govresearchgate.net While many of these compounds show broad-spectrum activity, they are often particularly effective against Gram-positive bacteria. researchgate.net For example, certain fluorinated chalcones have been found to be potent against S. aureus and Bacillus subtilis. semanticscholar.org The lipophilicity conferred by the fluorine atoms is thought to contribute to their antimicrobial action. semanticscholar.org
Influence of Trifluoromethyl Group on Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates
The trifluoromethyl (CF3) group, a key feature of this compound, is of paramount importance in modern medicinal chemistry for its profound and beneficial influence on the properties of drug candidates. Its unique electronic and steric characteristics can significantly improve both the pharmacokinetic (how the body affects a drug) and pharmacodynamic (how a drug affects the body) profiles of a molecule.
Pharmacokinetic Properties:
Increased Lipophilicity : The CF3 group is one of the most lipophilic substituents, a property that can enhance a drug's ability to cross biological membranes, potentially improving absorption and distribution.
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes in the body. This increased stability can lead to a longer drug half-life and improved bioavailability.
Improved Bioavailability : By increasing both lipophilicity and metabolic stability, the trifluoromethyl group can contribute to better oral bioavailability, meaning a higher proportion of the drug reaches the systemic circulation to exert its effect.
Pharmacodynamic Properties:
Binding Affinity : The strong electron-withdrawing nature of the CF3 group can alter the electron distribution in a molecule, potentially leading to stronger and more selective interactions with its biological target, such as a receptor or enzyme.
Conformational Effects : The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its target.
The strategic placement of a trifluoromethyl group, as facilitated by using building blocks like this compound, is a well-established method for optimizing a lead compound into a viable drug candidate.
Structure-Activity Relationship (SAR) Studies for Fluorinated Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, and this is particularly true for fluorinated compounds derived from this compound. The position and nature of the fluorine and trifluoromethyl groups on the aromatic ring are critical determinants of efficacy.
For antibacterial chalcones, SAR studies have revealed that the substitution patterns on both aromatic rings are directly correlated with their inhibitory effects on microorganisms. nih.govresearchgate.net For instance, the presence of electron-withdrawing groups like trifluoromethyl often enhances activity. In a series of N-(trifluoromethyl)phenyl substituted pyrazoles, the combination of a bromo and a trifluoromethyl group on the phenyl ring resulted in the most potent compound against several Gram-positive strains, highlighting a synergistic effect of the substituents. nih.gov Conversely, the addition of a methoxy (B1213986) group to a similar scaffold almost completely eliminated the antibacterial activity, demonstrating that even small structural changes can have a dramatic impact. nih.gov
These studies guide medicinal chemists in the rational design of new drug candidates by providing insights into which structural modifications are likely to improve potency and selectivity. The analysis of various analogues helps to build a comprehensive picture of the key features required for a desired biological effect.
Synthesis of Hydrazones and Oxadiazoles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including hydrazones and, subsequently, 1,3,4-oxadiazoles. The synthesis of hydrazones is typically a straightforward condensation reaction. The aldehyde group of this compound reacts with a carbohydrazide, such as 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, in an appropriate solvent like absolute ethanol, often with an acid catalyst, to yield the corresponding acyl-hydrazone. glpbio.com
These hydrazone intermediates are themselves biologically active but also serve as key building blocks for further transformations. For example, hydrazones can undergo oxidative cyclization to form 1,3,4-oxadiazole rings. This transformation is a common strategy in medicinal chemistry to create rigid, five-membered heterocyclic scaffolds that are often found in pharmacologically active compounds.
Building Block for Pyrazole and Porphyrin Derivatives
The reactivity of the aldehyde group makes this compound an important starting material for constructing more complex molecular architectures like pyrazoles and porphyrins.
Pyrazole Derivatives: Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a common motif in pharmaceuticals and agrochemicals. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Alternatively, chalcones derived from this compound can react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. The resulting N-(3-fluoro-5-(trifluoromethyl)phenyl) substituted pyrazoles have been investigated for their potent antibacterial activities. nih.gov
Porphyrin Derivatives: Porphyrins are large macrocyclic compounds that play vital roles in biology and have applications in materials science and medicine. The synthesis of meso-substituted porphyrins can be achieved through the acid-catalyzed condensation of an aldehyde with pyrrole, a process known as the Lindsey synthesis. lsu.edu While direct synthesis using this compound is plausible, related structures such as 5,10,15,20-(Tetra-4-trifluoromethylphenyl)porphyrin have been successfully synthesized from 4-(trifluoromethyl)benzaldehyde. nih.gov Similarly, a 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin has also been synthesized and characterized, demonstrating that benzaldehydes bearing trifluoromethyl groups are effective precursors for creating complex, fluorinated porphyrin systems. nih.govsemanticscholar.org
Agrochemical Research and Development
In the field of agrochemical research, this compound serves as a key fluorinated building block for the development of new, more effective pesticides, including herbicides and fungicides. chemimpex.com The introduction of fluorine and trifluoromethyl groups into agrochemical molecules is a widely used strategy to enhance their biological efficacy, metabolic stability, and lipophilicity, which improves uptake and transport within the target pest or plant. rhhz.net
Many modern agrochemicals contain fluoroarenes and trifluoromethylarenes as core structural components. rhhz.net For example, pyrazole carboxamide fungicides, a major class of succinate dehydrogenase inhibitors (SDHIs), often incorporate a trifluoromethyl-substituted pyrazole ring. rhhz.net Building blocks like this compound are valuable starting materials for synthesizing these complex heterocyclic systems. The properties conferred by the fluorinated substituents can lead to products with higher potency, allowing for lower application rates and potentially reducing environmental impact. chemimpex.comrhhz.net
Formulation of Herbicides and Pesticides
This compound serves as a crucial starting material in the synthesis of a new generation of herbicides and pesticides. chemimpex.com The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring is instrumental in tailoring the biological activity and physicochemical properties of the final agrochemical products. chemimpex.com The trifluoromethyl group, in particular, is known to enhance the lipophilicity of molecules, a property that can facilitate their transport across biological membranes in target pests.
While specific commercial herbicides and pesticides directly synthesized from this compound are not extensively detailed in publicly available research, the broader class of fluorinated benzaldehydes is well-established as essential precursors in the agrochemical industry. chemimpex.com The reactivity of the aldehyde functional group allows for a variety of chemical transformations, enabling chemists to construct complex molecules with potent herbicidal or pesticidal activity.
Enhancement of Efficacy and Environmental Impact Reduction
The incorporation of fluorine and trifluoromethyl moieties, facilitated by the use of precursors like this compound, is a key strategy for enhancing the efficacy of modern agrochemicals. The trifluoromethyl group can significantly increase the biological activity of a pesticide, meaning that lower application rates are often possible, which in turn can contribute to a reduced environmental footprint. chemimpex.com
Furthermore, the strategic placement of fluorine atoms can influence the metabolic stability of the agrochemical. By blocking sites on the molecule that are susceptible to metabolic degradation in the target organism, the compound can persist longer and exert its desired effect more efficiently. This enhanced stability can also lead to more selective action, minimizing harm to non-target organisms. The properties imparted by this compound are thus instrumental in developing more effective and environmentally conscious crop protection solutions. chemimpex.com
Materials Science and Polymer Chemistry
The influence of this compound extends into the realm of materials science, where it is employed in the development of high-performance polymers and coatings with specialized properties. chemimpex.com
Development of Advanced Polymers and Coatings
This fluorinated aldehyde is a valuable monomer or intermediate in the synthesis of advanced polymers. Its incorporation into polymer backbones can lead to materials with enhanced performance characteristics, making them suitable for demanding applications in electronics, aerospace, and industrial coatings. chemimpex.com
Precursor for Fluorinated Polymer Synthesis
As a precursor, this compound provides a direct route to introducing fluorine into polymer structures. Fluorinated polymers are renowned for their unique set of properties, including low surface energy, high thermal stability, and excellent chemical resistance. chemimpex.com The aldehyde group can participate in various polymerization reactions, allowing for the creation of a diverse range of fluorinated materials.
Contribution to Chemical Resistance and Thermal Stability
The strong carbon-fluorine bonds are a hallmark of fluorinated compounds, and their presence in polymers derived from this compound contributes significantly to their chemical inertness and thermal stability. chemimpex.com Materials incorporating this building block are often resistant to harsh chemicals, solvents, and extreme temperatures, making them ideal for use in aggressive environments where other materials would degrade. chemimpex.com
Analytical Chemistry and Reagent Applications
In the field of analytical chemistry, this compound serves as a valuable reagent. Its distinct spectral properties, a consequence of its unique fluorinated structure, make it useful in various analytical methods. It can be employed in the detection and quantification of other chemical compounds. chemimpex.com Although specific, detailed applications are proprietary or in early stages of research, its potential as a derivatizing agent in chromatography or as a standard in spectroscopic techniques is recognized within the scientific community.
Use as a Reagent in Detection and Quantification Methods
This compound serves as a valuable reagent in analytical methodologies. chemimpex.com Its utility in these methods is primarily due to its distinct and readily identifiable characteristics, which facilitate the detection and quantification of other substances. chemimpex.com The presence of the highly electronegative fluorine and trifluoromethyl groups creates a unique electronic signature that can be leveraged in various analytical techniques. While specific, widespread applications in standardized detection methods are still an area of ongoing research, its well-defined properties make it an excellent candidate for the development of new analytical protocols. The compound's reactivity, stemming from the aldehyde functional group, allows it to be used as a derivatizing agent, converting other molecules into forms that are more easily detected or separated.
Distinct Spectral Properties for Analytical Applications
The analytical utility of this compound is fundamentally linked to its unique spectral properties. chemimpex.com The specific arrangement of its atoms results in a characteristic response to various spectroscopic methods, allowing for its unambiguous identification and quantification.
The mass spectrum of the compound provides a clear fragmentation pattern, which is a direct consequence of its molecular structure. nist.gov Similarly, its Infrared (IR) spectrum shows distinct absorption bands corresponding to the vibrations of its specific functional groups, such as the carbonyl (C=O) stretch of the aldehyde and the carbon-fluorine (C-F) bonds. nist.gov This unique spectral fingerprint is crucial for its identification in complex mixtures.
Below is a table summarizing some of the key physical and identifying properties of the compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 188815-30-7 | chemimpex.comnist.govnist.govsigmaaldrich.com |
| Molecular Formula | C8H4F4O | chemimpex.comnist.govnist.govcymitquimica.com |
| Molecular Weight | 192.11 g/mol | chemimpex.comnist.govnist.govsigmaaldrich.com |
| Boiling Point | 175 °C | chemimpex.comsigmaaldrich.com |
| Density | 1.376 - 1.41 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |
| Refractive Index | n20/D 1.45 | chemimpex.comsigmaaldrich.com |
Exploration of New Fluorinated Derivatives
Perhaps the most significant application of this compound is its role as a foundational building block in organic synthesis for the creation of new fluorinated derivatives. chemimpex.com Researchers utilize this compound to explore novel molecules that can lead to innovations in medicinal chemistry and materials science. chemimpex.com
The presence of fluorine-containing groups is highly prized in pharmaceutical development. These groups can significantly enhance a drug molecule's properties, such as metabolic stability and bioavailability. innospk.com this compound serves as a key intermediate in the synthesis of complex pharmaceuticals, including potential anti-inflammatory and anti-cancer drugs. chemimpex.com The aldehyde group provides a reactive site for a variety of chemical transformations, such as condensations and reductions, allowing chemists to construct larger and more complex molecular architectures. innospk.com
In materials science, the incorporation of fluorine imparts desirable characteristics like improved chemical resistance and thermal stability to polymers and coatings. chemimpex.com As a precursor, this compound enables the introduction of these fluorine moieties into new advanced materials. The growing demand for high-performance materials and specialized pharmaceuticals continues to drive research into new synthetic pathways and derivatives originating from this versatile compound. innospk.com
Advanced Spectroscopic and Computational Studies on 3 Fluoro 5 Trifluoromethyl Benzaldehyde and Its Derivatives
Spectroscopic Characterization Techniques
The structural and electronic properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde are elucidated through a variety of spectroscopic methods. These techniques provide detailed insights into its molecular vibrations, atomic connectivity, molecular mass, and electronic transitions.
Infrared (IR) Spectroscopy Analysis and Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. The gas-phase IR spectrum of this compound reveals several characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. nist.gov
The most prominent features in the spectrum are the strong absorptions related to the carbonyl (C=O) group of the aldehyde, the aromatic ring, and the carbon-fluorine bonds of the trifluoromethyl and fluoro substituents. The aldehydic C-H stretch is also a key diagnostic peak. The primary vibrational modes are summarized in the table below.
Table 1: Key IR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~2830, ~2720 | Aldehydic C-H Stretch | Medium |
| ~1720-1730 | Carbonyl (C=O) Stretch | Strong |
| ~1600, ~1470 | Aromatic C=C Ring Stretch | Medium |
| ~1100-1350 | C-F Stretches (from -CF₃ and Ar-F) | Very Strong |
Note: The exact peak positions are based on the gas-phase spectrum from the NIST database and general spectroscopic principles. The C-F stretching region is typically complex due to multiple overlapping vibrations. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy provides detailed information about the chemical environment of hydrogen, carbon, and fluorine nuclei within the molecule. While a complete, formally published dataset for this compound was not identified in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals: one for the aldehyde proton and three for the aromatic protons. The aldehyde proton signal would appear far downfield (around 10.0 ppm). The three aromatic protons would appear as multiplets in the aromatic region (7.5-8.5 ppm), with their specific splitting patterns determined by proton-proton (H-H) and proton-fluorine (H-F) coupling.
¹³C NMR: The carbon NMR spectrum should display eight signals, corresponding to each unique carbon atom. The aldehyde carbonyl carbon would be the most deshielded (185-195 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns and chemical shifts influenced by the electron-withdrawing fluoro and trifluoromethyl substituents.
¹⁹F NMR: The fluorine NMR spectrum is expected to show two singlets. One signal corresponds to the single fluorine atom attached directly to the aromatic ring, and the other corresponds to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group is typically observed around -60 to -65 ppm relative to a standard like CFCl₃.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~10.0 | Singlet (or fine t) | -CHO |
| ¹H | 7.5 - 8.5 | Multiplet | Ar-H |
| ¹H | 7.5 - 8.5 | Multiplet | Ar-H |
| ¹H | 7.5 - 8.5 | Multiplet | Ar-H |
| ¹³C | ~190 | Doublet (due to Ar-F) | C=O |
| ¹³C | 115 - 165 | Multiple signals | Ar-C |
| ¹³C | ~123 | Quartet (J ≈ 272 Hz) | -CF₃ |
| ¹⁹F | -60 to -65 | Singlet | -CF₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight and shows a characteristic fragmentation pathway. nist.gov
The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 192, which corresponds to the molecular formula C₈H₄F₄O. nist.gov The base peak, which is the most intense peak in the spectrum, is observed at m/z 191, resulting from the loss of a single hydrogen atom ([M-H]⁺), a common fragmentation for aldehydes. Another significant fragment is seen at m/z 163, corresponding to the loss of the aldehyde group ([M-CHO]⁺).
Table 3: Major Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula of Ion | Significance |
|---|---|---|---|
| 192 | Molecular Ion [M]⁺ | [C₈H₄F₄O]⁺ | Parent Molecule |
| 191 | [M-H]⁺ | [C₈H₃F₄O]⁺ | Base Peak |
| 163 | [M-CHO]⁺ | [C₇H₃F₄]⁺ | Loss of aldehyde group |
| 143 | [C₇H₃F₄ - HF]⁺ or [C₇H₂F₃]⁺ | [C₇H₂F₃]⁺ | Loss of HF from m/z 163 |
Source: Analysis based on the mass spectrum provided by the NIST WebBook. nist.gov
UV-Vis Spectroscopy and Electronic Transitions
UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the primary chromophore is the benzaldehyde (B42025) system, which contains both π electrons (from the aromatic ring and carbonyl group) and non-bonding (n) electrons (on the carbonyl oxygen).
Two principal types of electronic transitions are expected for this molecule:
π → π* Transitions: These are high-energy transitions involving the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. They are typically observed in the range of 240-280 nm for benzaldehyde systems and are characterized by high molar absorptivity.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These are lower in energy, appear at longer wavelengths (typically >300 nm), and have a much lower intensity compared to π → π* transitions.
While a specific experimental spectrum for this compound was not found, the presence of fluoro and trifluoromethyl substituents is expected to cause slight shifts (hypsochromic or bathochromic) in the absorption maxima compared to unsubstituted benzaldehyde.
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions in the solid state.
A search of the available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. Therefore, detailed experimental data on its solid-state conformation and packing are not currently available.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a theoretical framework to predict and understand the properties of molecules. Methods like Density Functional Theory (DFT) are often employed to calculate optimized molecular geometries, spectroscopic properties (IR, NMR), and electronic characteristics (HOMO-LUMO energies, electrostatic potential maps).
DFT studies on similar molecules, such as other substituted benzaldehydes, have shown excellent agreement between calculated and experimental vibrational spectra, aiding in the precise assignment of complex IR and Raman bands. nih.govresearchgate.net Such calculations could also predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, which would be valuable in the absence of complete experimental data. Furthermore, theoretical calculations can model the electronic transitions observed in UV-Vis spectroscopy.
However, a specific and comprehensive computational study dedicated solely to this compound was not identified in the surveyed literature. Such an investigation would be a valuable future contribution to fully characterize the molecule's properties.
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry. nih.govresearchgate.net These calculations provide detailed information on bond lengths and angles, which are often in good agreement with experimental data. nih.govresearchgate.net
The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined using DFT. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov For instance, the presence of the trifluoromethyl group can influence the energy gap, thereby affecting the molecule's reactivity. nih.gov
Furthermore, DFT calculations are utilized to compute various molecular properties including dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's behavior in the presence of an electric field and its potential for non-linear optical applications. journaleras.com Natural Bond Orbital (NBO) analysis, another aspect of DFT studies, offers insights into charge delocalization and intramolecular interactions.
Table 1: Calculated Electronic Properties of a Related Compound (2-amino-5-trifluoromethyl-1,3,4-thiadiazole) using DFT
| Property | Value |
|---|---|
| HOMO-LUMO Energy Gap | 5.52174 eV |
Note: This data is for a structurally related compound and illustrates the type of information obtained from DFT calculations. nih.gov
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. science.gov This method is instrumental in drug discovery and design. For derivatives of this compound, molecular docking simulations can elucidate how these molecules interact with specific protein targets.
The unique structural features of this compound, including the fluorine and trifluoromethyl groups, can significantly influence its binding affinity and selectivity for protein receptors. nih.gov The trifluoromethyl group, for example, can enhance lipophilicity and bioactivity, potentially leading to stronger interactions with the active sites of enzymes or receptors. chemimpex.comchemimpex.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. science.gov This information is vital for the rational design of more potent and selective inhibitors.
Quantum Chemical Calculations of Reactivity and Reaction Mechanisms
Quantum chemical calculations, including DFT, are fundamental in predicting the reactivity of this compound and understanding its reaction mechanisms. scienceopen.com These calculations can map out the potential energy surface for a given reaction, identifying transition states and intermediates. scienceopen.com
The electron-withdrawing nature of the fluoro and trifluoromethyl groups significantly influences the electrophilic character of the benzaldehyde's carbonyl group, making it susceptible to nucleophilic attack. atomfair.com Quantum chemical methods can quantify this effect and predict the regioselectivity and stereoselectivity of various reactions. For example, in reactions involving nucleophilic addition to the carbonyl group, these calculations can help determine the most likely reaction pathway and the stability of the resulting products.
Prediction of Spectroscopic Properties
Computational methods are increasingly used to predict spectroscopic properties, which aids in the characterization of molecules. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nist.govchemicalbook.com
DFT calculations can provide theoretical vibrational frequencies that, when compared with experimental IR and Raman spectra, assist in the assignment of vibrational modes. researchgate.net Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scispace.com Predicting ¹H, ¹³C, and ¹⁹F NMR spectra is particularly valuable for fluorinated compounds. Recent studies have focused on developing accurate computational methods for predicting ¹⁹F NMR chemical shifts, which are highly sensitive to the local electronic environment. rsc.orgnih.gov
Table 2: Experimental Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Refractive Index (n20/D) | 1.45 |
| Boiling Point | 175 °C |
| Density (at 25 °C) | 1.376 g/mL |
Source: Sigma-Aldrich sigmaaldrich.com
Conformation Analysis and Energy Landscapes
The conformational flexibility of a molecule plays a significant role in its chemical and biological activity. Conformational analysis of this compound and its derivatives involves identifying stable conformers and determining their relative energies to construct an energy landscape.
For substituted benzaldehydes, the orientation of the aldehyde group relative to the benzene (B151609) ring is a key conformational feature. Computational studies on related fluorinated and trifluoromethyl-substituted benzaldehydes have shown that planar conformations are often the most stable. rsc.orgrsc.org The relative energies of different conformers can be influenced by solvent effects, which can also be modeled computationally. rsc.orgrsc.org Understanding the conformational preferences is crucial for interpreting experimental data and for molecular docking studies, as the bioactive conformation may not be the lowest energy conformer in isolation.
In Silico Analyses for Hazard Indexes and Risk Assessments
In silico (computational) methods are increasingly being used for the early assessment of the potential hazards and risks associated with chemical compounds. These methods can predict properties such as toxicity, mutagenicity, and environmental fate. nih.gov
Q & A
Q. How can researchers optimize the synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Use transition metal catalysts (e.g., Pd or Cu) to enhance fluorination efficiency, particularly for introducing the trifluoromethyl group .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, reducing side reactions.
- Temperature Control : Stepwise heating (e.g., 60–80°C for fluorination, 100–120°C for aldehyde formation) minimizes decomposition .
- Monitoring Reaction Progress : Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction times.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures due to the compound’s moderate solubility in cold solvents .
- Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (5–20% ethyl acetate) resolves aldehyde derivatives from halogenated byproducts .
- Distillation : For large-scale purification, fractional distillation under reduced pressure (e.g., 80–85°C at 3 mmHg) avoids thermal degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine substituents deshield adjacent protons, causing splitting (e.g., meta-fluoro groups split aromatic protons into doublets) .
- ¹⁹F NMR : Distinct signals for -F (δ -110 to -120 ppm) and -CF₃ (δ -60 to -70 ppm) confirm regiochemistry .
- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 206.03 (calculated for C₈H₄F₄O).
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during electrophilic substitution reactions involving this compound?
Methodological Answer:
- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) predict electron density distribution, identifying reactive sites. The trifluoromethyl group is meta-directing, while fluorine is ortho/para-directing, leading to competing substitution patterns .
- Protecting Groups : Temporarily protect the aldehyde with acetal or imine groups to direct electrophiles to desired positions .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time—low temperatures favor kinetic products (e.g., para-substitution), while prolonged heating favors thermodynamic stability .
Q. How can biological activity of this compound derivatives be systematically evaluated?
Methodological Answer:
- Enzyme Assays : Test derivatives against kinases or oxidoreductases (e.g., DDR enzymes) using fluorogenic substrates to quantify inhibition (IC₅₀) .
- Cellular Models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT assays. Fluorinated aldehydes often disrupt redox balance .
- ADME Profiling : Measure metabolic stability in liver microsomes and permeability via Caco-2 monolayers to prioritize lead compounds .
Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvent effects and transition states using Amber or GROMACS to predict reaction pathways .
- Docking Studies : AutoDock Vina models interactions between the aldehyde and biological targets (e.g., enzyme active sites) to guide drug design .
- Reactivity Descriptors : Calculate Fukui indices (using Gaussian) to identify nucleophilic/electrophilic sites on the aromatic ring .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?
Methodological Answer:
- Purity Validation : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities lower observed mp by 5–10°C .
- Solubility Reassessment : Perform gravimetric analysis in multiple solvents (e.g., DMSO, THF, ethanol) under controlled humidity .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 3-Chloro-5-(trifluoromethyl)benzoic acid, ) to identify trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
